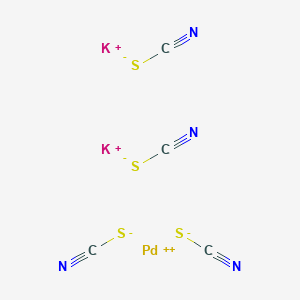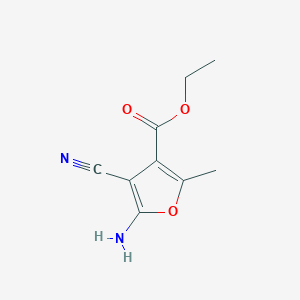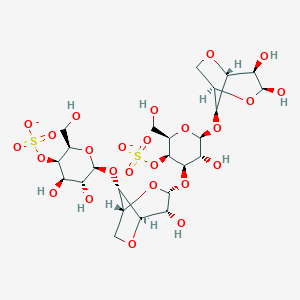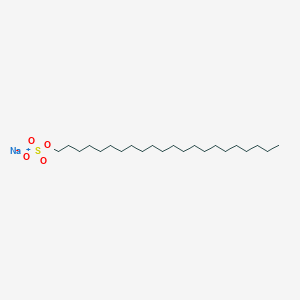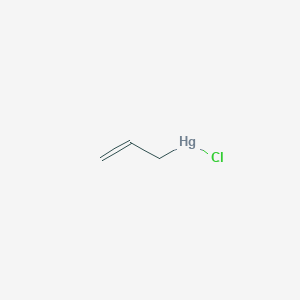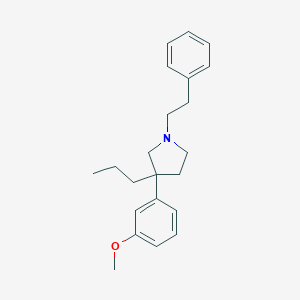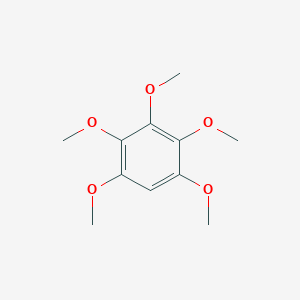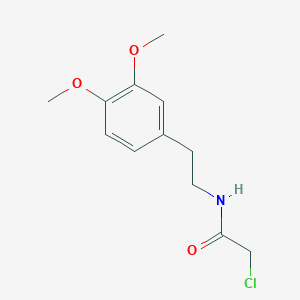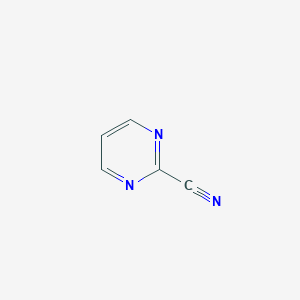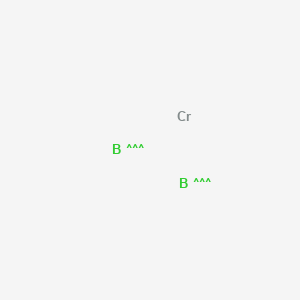
Chromium diboride
Vue d'ensemble
Description
Chromium Diboride is a refractory compound with high melting point, hardness, abrasion resistance, and corrosion resistance . It exhibits good chemical inertness and does not easily bond with metals . It is widely used in plasma technology, electron microscopy, metal matrix composites (MMC), cutting tools, high-performance electrodes for cermets, and nuclear engineering neutron absorption materials .
Synthesis Analysis
Chromium Diboride can be synthesized using several methods . The main methods of preparation include synthesis from elements, boron thermal reduction of oxides, carbothermal reduction (carbon reduction of mixtures of metal oxides and boron), metallothermic reduction of metal oxides and boron mixtures, and boron-carbide reduction . There is also plasma-chemical synthesis (deposition from the vapor-gas phase) used to obtain diboride nanopowders .
Chemical Reactions Analysis
Chromium Diboride exhibits significant chemical resistance in aggressive environments . Thus, it has found application in modern engineering . Chromium Diboride is used as a sintering additive to improve the properties of boron carbide and titanium diboride ceramics .
Physical And Chemical Properties Analysis
Chromium Diboride is characterized by high values of thermal and electrical conductance and relatively high hardness . It exhibits significant chemical resistance in aggressive environments .
Applications De Recherche Scientifique
Sintering Additive
Chromium diboride is used as a sintering additive to improve the properties of boron carbide and titanium diboride ceramics . The addition of up to 25% (mol) of chromium diboride during the caking of boron carbide at 2050°C favors the compaction of this carbide due to the generation of liquid B4C–CrB2 eutectics and thus improves the mechanical properties of the ceramics .
Component in Advanced Ceramics
Zirconium diboride is a component of advanced ultrahigh temperature ZrB2–SiC ceramics (UHTC) used in supersonic aircrafts and gas turbine assemblies . These ceramics have high-quality performance characteristics, in particular, increased crack resistance .
Coating Material
Chromium diboride is used to apply coatings enduring abrasive and sliding (metal-on-metal) wear . This makes it a valuable material in industries where durability and resistance to wear are crucial.
Refractory Material
Chromium diboride, like other diborides, is a refractory material, meaning it can withstand high temperatures without melting or breaking down . This makes it useful in applications that require materials to withstand high temperatures, such as in the manufacturing of certain types of ceramics and metals.
Electrical and Thermal Conductance
Chromium diboride is characterized by high values of thermal and electrical conductance . This makes it potentially useful in applications that require efficient heat and electricity transfer, such as in certain types of electronics and energy systems.
Chemical Resistance
Chromium diboride exhibits significant chemical resistance in aggressive environments . This property makes it useful in applications that require materials to resist corrosion or other chemical reactions, such as in certain types of industrial processes or in the manufacturing of certain types of chemical-resistant equipment.
Mécanisme D'action
Target of Action
Chromium diboride (CrB2) is a refractory, oxygen-free, metal-like compound . It primarily targets materials that require high thermal and electrical conductance, significant chemical resistance, and relatively high hardness . These include boron carbide and titanium diboride ceramics, which use chromium diboride as a sintering additive to improve their properties .
Mode of Action
Chromium diboride interacts with its targets by enhancing their properties. For instance, it improves the mechanical properties of ceramics by favoring the compaction of boron carbide due to the generation of liquid B4C–CrB2 eutectics . In another example, chromium diboride interacts with iron-based self-fluxing alloys, leading to the formation of superhard chromium–molybdenum carboborides .
Biochemical Pathways
While chromium diboride is primarily used in engineering and industrial applications, it’s important to note that it doesn’t directly interact with biological systems or biochemical pathways. Its use is mainly confined to enhancing the properties of certain materials .
Pharmacokinetics
As a non-biological compound, chromium diboride doesn’t have ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its use and impact are mainly in the realm of materials science and engineering .
Result of Action
The result of chromium diboride’s action is the enhancement of the properties of the materials it interacts with. For instance, it improves the mechanical properties of boron carbide and titanium diboride ceramics . It also contributes to the formation of superhard chromium–molybdenum carboborides when interacting with iron-based self-fluxing alloys .
Action Environment
The action of chromium diboride can be influenced by environmental factors. For instance, the synthesis methods of chromium diboride can vary depending on the content of impurities and dispersion . Furthermore, the interaction of chromium diboride with other materials can be influenced by factors such as temperature .
Propriétés
InChI |
InChI=1S/2B.Cr | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPOHYZTPBGPKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[B].[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2Cr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
73.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDSonline] | |
| Record name | Chromium diboride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9295 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
12007-16-8 | |
| Record name | Chromium boride (CrB2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12007-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium boride (CrB2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium diboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Can Chromium diboride improve the properties of stainless steel?
A1: Yes, research suggests that adding Chromium diboride powder can enhance the properties of AISI 304 stainless steel. Electrospark deposition of Chromium diboride coatings improved the steel's wear resistance, oxidation resistance, and corrosion properties. []
Q2: How does Chromium diboride affect the sintering of stainless steel?
A2: Studies show that adding Chromium diboride and/or molybdenum diboride powders to 316L stainless steel effectively increases its sintered density at temperatures between 1250-1300°C. Chromium diboride proved more potent than molybdenum diboride in lowering the sintering temperature. []
Q3: Can Chromium diboride enhance the performance of cutting tools?
A3: Research indicates that adding Chromium diboride to the WC-Co matrix of Polycrystalline Diamond Bits (PDC) used in the oil and gas industry improves their performance. The addition led to a nearly 30% increase in bending strength and a 40% increase in fracture toughness, enhancing diamond retention force. []
Q4: How does Chromium diboride impact the properties of titanium diboride ceramics?
A4: Studies on TiB2-5CrB2 composites sintered by Spark Plasma Sintering (SPS) revealed that the addition of Chromium diboride can be beneficial. The research suggests that CrB2 could be a promising additive for creating high-performance composite materials. []
Q5: How does Chromium diboride contribute to the durability of diamond core bits?
A6: Adding 2% Chromium diboride micropowder to a composite diamond-containing material (CDM) used in diamond core bits significantly improved wear resistance during granite drilling. This improvement is attributed to the refinement of tungsten carbide (WC) grains and stronger adhesion between diamond grains and the carbide matrix. []
Q6: What are the common methods for synthesizing Chromium diboride?
A6: Chromium diboride can be synthesized through various methods including:
Q7: Can nanofibrous carbon be used to synthesize fine Chromium diboride powder?
A9: Yes, research has shown that nanofibrous carbon (NFC) can successfully reduce Chromium oxide (Cr2O3) to produce finely dispersed Chromium diboride powder. NFC, with its high specific surface area, proves to be an efficient reducing agent in this process. [, ]
Q8: What are some applications of Chromium diboride coatings?
A8: Chromium diboride coatings are being explored for various applications:
- Protective coatings: Their hardness and resistance to wear and corrosion make them suitable for protecting materials in harsh environments. []
- Cutting tools: Adding CrB2 to cutting tools improves their wear resistance and cutting ability, proving beneficial in industries like oil and gas. [, ]
- High-temperature applications: The high melting point and oxidation resistance of CrB2 make it suitable for high-temperature applications, such as aerospace components. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



